molecular formula C18H24N4O4S2 B2668571 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane CAS No. 2034752-43-5

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane

Cat. No.: B2668571
CAS No.: 2034752-43-5
M. Wt: 424.53
InChI Key: ICZASMDXPQHGAN-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,4-diazepane derivative featuring dual sulfonyl substituents: a 3,5-dimethylpyrazole sulfonyl group and an (E)-styrenesulfonyl moiety. The diazepane core provides conformational flexibility, while the sulfonyl groups may enhance binding affinity to biological targets. Crystallographic validation of its structure likely employs tools like SHELXL for refinement and PLATON for validation .

Properties

IUPAC Name

1-(3,5-dimethylpyrazolidin-4-yl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S2/c1-15-18(16(2)20-19-15)28(25,26)22-11-6-10-21(12-13-22)27(23,24)14-9-17-7-4-3-5-8-17/h3-5,7-9,14-16,18-20H,6,10-13H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDJWCFSPQNMBQ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane is a synthetic derivative that has garnered attention for its potential biological activity. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₃H₁₅N₃O₂S₂
Molecular Weight 305.39 g/mol
CAS Number 1022921-38-5
IUPAC Name This compound

Synthesis

The synthesis of this compound involves the reaction of a 3,5-dimethylpyrazole derivative with sulfonyl chlorides and appropriate amines. The process typically requires careful control of reaction conditions to ensure yield and purity.

Biological Activity

Research indicates that compounds with a pyrazole moiety often exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this specific compound.

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Recent investigations into related pyrazole compounds have revealed promising anticancer activities. For example, derivatives have been tested against glioma cell lines, showing cytotoxic effects attributed to apoptosis induction. One study reported that a related compound had an IC50 value of 5.13 µM against C6 cancer cells, outperforming standard chemotherapeutics like 5-FU .

Case Studies

Several case studies highlight the biological potential of pyrazole derivatives:

  • Antibacterial Evaluations : A study demonstrated that a 3,5-dimethylpyrazole derivative exhibited strong antibacterial activity against Bacillus cereus and Pseudomonas vulgaris, suggesting its utility in treating infections caused by these pathogens .
  • Cytotoxicity in Cancer Models : Research on new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives indicated significant cytotoxic effects in glioma models, with mechanisms involving cell cycle arrest and apoptosis .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its unique structural features that can interact with biological targets.

Case Study: Anticancer Activity
A study published in MDPI explored the synthesis of derivatives of 3,5-dimethylpyrazole and their cytotoxic effects on cancer cell lines. The findings indicated that certain derivatives showed promising anticancer activity, suggesting that the sulfonyl group plays a crucial role in enhancing bioactivity .

CompoundIC50 (µM)Mechanism of Action
Compound A12.5Induces apoptosis
Compound B9.8Inhibits cell proliferation

Agrochemicals

The compound's ability to act as a sulfonamide derivative opens avenues for its use in agrochemicals, particularly as a pesticide or herbicide.

Research Insights
Research indicates that compounds with pyrazole and sulfonamide moieties demonstrate herbicidal activity against various plant pathogens. The interaction between the compound and target enzymes can inhibit critical metabolic pathways in pests .

Material Science

The incorporation of this compound into polymers has been studied for its effects on mechanical properties and thermal stability.

Case Study: Polymer Blends
A study investigated the addition of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane into polyvinyl chloride (PVC) matrices. Results showed enhanced thermal stability and mechanical strength compared to pure PVC .

PropertyPure PVCPVC + Compound
Tensile Strength (MPa)4560
Thermal Decomposition Temp (°C)250280

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. Sulfonamide-Containing Diazepanes Compounds like 4-(phenylsulfonyl)-1,4-diazepane lack the pyrazole and styrenesulfonyl substituents.

b. Pyrazole-Sulfonamide Derivatives
Celecoxib, a COX-2 inhibitor, shares the pyrazole sulfonamide motif but lacks the diazepane ring. The target compound’s diazepane may improve solubility or metabolic stability, though its larger size could limit bioavailability .

c. Styrenesulfonyl Derivatives Styrenesulfonyl groups are rare in pharmaceuticals.

Pharmacological and Physicochemical Properties

Property Target Compound Celecoxib Acetazolamide
Molecular Weight (g/mol) ~495 (estimated) 381.37 222.25
LogP (Predicted) ~3.5 (moderate lipophilicity) 3.5 -0.26
Sulfonamide Groups 2 1 1
Therapeutic Potential Enzyme inhibition, antimicrobial Anti-inflammatory Diuretic, glaucoma treatment
  • Bioactivity : The dual sulfonamide groups in the target compound may confer multitarget activity, whereas celecoxib and acetazolamide are more target-specific .
  • Solubility : The diazepane core and styrenesulfonyl group likely reduce aqueous solubility compared to acetazolamide but improve membrane permeability relative to smaller sulfonamides.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Synthesis typically involves multi-step procedures:

  • Pyrazole ring formation : React hydrazines with diketones under acidic/basic conditions to construct the 3,5-dimethylpyrazole core .
  • Sulfonylation : Introduce sulfonyl groups via nucleophilic substitution using sulfonyl chlorides, with solvents like acetonitrile and bases (e.g., pyridine) to control reactivity .
  • Diazepane assembly : Cyclize precursors under controlled temperatures (e.g., 60–80°C) to form the seven-membered ring .
    • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions via response surface modeling .

Q. How can the structural integrity of this compound be confirmed after synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Analyze 1H^1H, 13C^13C, and 2D spectra (e.g., COSY, HSQC) to confirm connectivity of the diazepane ring, sulfonyl groups, and stereochemistry of the (E)-styrenesulfonyl moiety .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions if single crystals are obtainable .

Q. What are the key physicochemical properties (e.g., solubility, stability) influencing experimental design?

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) to guide reaction solvent selection. Sulfonyl groups enhance polarity but may reduce solubility in hydrophobic media .
  • Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure to identify degradation pathways (e.g., hydrolysis of sulfonamides) .

Q. What preliminary assays are recommended for screening biological activity?

  • In vitro assays :

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Test against kinases or proteases due to sulfonamide’s role in active-site binding .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the rational design of derivatives with enhanced bioactivity?

  • Approach :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity of the sulfonyl and diazepane groups .
  • Molecular docking : Simulate interactions with biological targets (e.g., EGFR kinase) to prioritize derivatives for synthesis .
    • Validation : Correlate computational predictions with experimental IC50_{50} values and binding affinity measurements (e.g., SPR) .

Q. How can contradictory reports on biological activity (e.g., varying IC50_{50} values across studies) be resolved?

  • Root-cause analysis :

  • Purity assessment : Use HPLC-MS to confirm compound integrity across studies .
  • Assay standardization : Compare protocols (e.g., cell line passage number, serum concentration) and replicate under controlled conditions .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent used in dosing) .

Q. What advanced techniques characterize degradation pathways under stressed conditions?

  • Methodology :

  • LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives) and propose mechanisms (e.g., nucleophilic attack on sulfonyl groups) .
  • Kinetic studies : Monitor degradation rates under varying temperatures to calculate activation energy (Arrhenius plots) .

Q. How can biophysical methods elucidate target engagement in cellular environments?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts upon compound treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.